
N-methyl-4,5-diphenyl-1,3-oxazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-4,5-diphenyl-1,3-oxazole-2-carboxamide is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This compound is characterized by its unique structure, which includes a carboxamide group attached to the oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4,5-diphenyl-1,3-oxazole-2-carboxamide can be achieved through several methods. One common approach involves the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aromatic aldehydes in the presence of a base. This method allows for the preparation of 4,5-disubstituted oxazoles in high yields .
Another method involves the palladium-catalyzed direct arylation of oxazoles. This reaction is regioselective and can be performed using various aryl and heteroaryl halides in polar solvents . Additionally, the use of ionic liquids as solvents has been shown to improve the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Catalysts and solvents are carefully selected to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-4,5-diphenyl-1,3-oxazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
N-methyl-4,5-diphenyl-1,3-oxazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in various studies.
Mécanisme D'action
The mechanism of action of N-methyl-4,5-diphenyl-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,5-Diphenyl-1,3-oxazole-4-carboxamide: This compound shares a similar oxazole core structure but differs in the substitution pattern.
2-Methyl-4,5-diphenyl-1,3-oxazole: Another related compound with a methyl group at the 2-position instead of a carboxamide group.
1,3,4-Oxadiazole derivatives: These compounds have a similar heterocyclic structure but contain an additional nitrogen atom in the ring.
Uniqueness
N-methyl-4,5-diphenyl-1,3-oxazole-2-carboxamide is unique due to its specific substitution pattern and the presence of a carboxamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.
Propriétés
Formule moléculaire |
C17H14N2O2 |
|---|---|
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
N-methyl-4,5-diphenyl-1,3-oxazole-2-carboxamide |
InChI |
InChI=1S/C17H14N2O2/c1-18-16(20)17-19-14(12-8-4-2-5-9-12)15(21-17)13-10-6-3-7-11-13/h2-11H,1H3,(H,18,20) |
Clé InChI |
CBDXMQMSKOOOAU-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


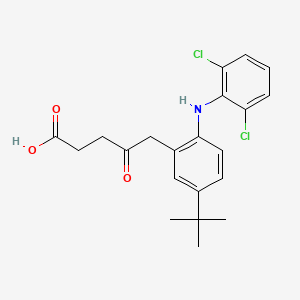
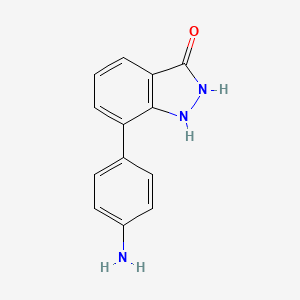
![5-(2,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridin-1-amine](/img/structure/B13866088.png)
![2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole](/img/structure/B13866092.png)

![Tert-butyl 4-[5-carbamoyl-3-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13866107.png)
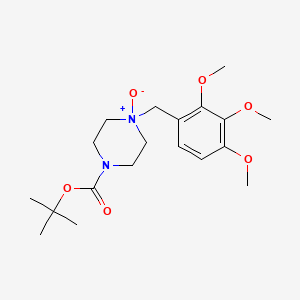
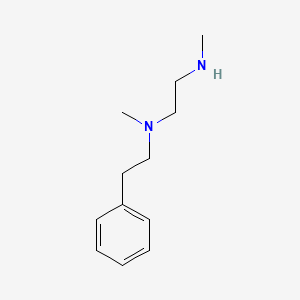


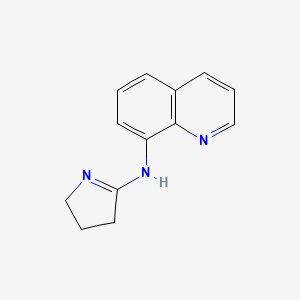


![Ethyl 7-amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13866170.png)
